molecular formula C14H16N4O3S2 B2797913 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-04-2

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No. B2797913
CAS RN: 2097893-04-2
M. Wt: 352.43
InChI Key: MQANXULSBYYWJY-UHFFFAOYSA-N
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Description

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of novel derivatives containing the 1,3,4-thiadiazol and piperazine moieties has shown promising antibacterial activities. For instance, Wu Qi (2014) designed and synthesized sixteen 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, revealing that specific derivatives exhibited better antibacterial activities against various pathogens at certain concentrations Wu Qi, 2014.

Anticancer Evaluation

Compounds with a piperazine substituent linked to the 1,3-thiazole cycle have been evaluated for their anticancer activity across several cancer cell lines, showing significant efficacy. Kostyantyn Turov (2020) found that certain derivatives displayed considerable anticancer activity, indicating the potential therapeutic applications of these compounds Kostyantyn Turov, 2020.

Green Synthesis and Characterization

The green microwave-assisted synthesis of derivatives incorporating the 1,2,3-triazole and benzothiazol moieties alongside piperazine has been explored, highlighting the efficiency and eco-friendliness of these synthetic approaches. M. Said et al. (2020) discussed the regioselective synthesis and characterization of such compounds, emphasizing the potential for further biological activity studies M. Said et al., 2020.

Novel Derivatives with Biological Activities

Further research into the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine has shown that these compounds exhibit inhibitory effects against specific bacterial strains, highlighting their antimicrobial potential. Z. Xia (2015) synthesized fifteen such compounds, identifying ones with significant inhibitory effects Z. Xia, 2015.

properties

IUPAC Name

1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-11(19)12-2-4-13(5-3-12)23(20,21)18-8-6-17(7-9-18)14-10-15-22-16-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANXULSBYYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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